molecular formula C10H12N2O3 B8591905 Methyl 3-amino-5-(methylcarbamoyl)benzoate

Methyl 3-amino-5-(methylcarbamoyl)benzoate

Cat. No.: B8591905
M. Wt: 208.21 g/mol
InChI Key: QGABRYSAIWGSDM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(methylcarbamoyl)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(methylcarbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoic acid with methylamine to form the corresponding amide, followed by reduction of the nitro group to an amino group. The esterification of the carboxylic acid group with methanol under acidic conditions completes the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(methylcarbamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 3-amino-5-(methylcarbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzoate
  • Methyl 3-amino-5-methylbenzoate
  • Methyl 3-amino-5-chlorobenzoate

Uniqueness

Methyl 3-amino-5-(methylcarbamoyl)benzoate is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-amino-5-(methylcarbamoyl)benzoate

InChI

InChI=1S/C10H12N2O3/c1-12-9(13)6-3-7(10(14)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

QGABRYSAIWGSDM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate (Intermediate 29) (1.33 g, 5.59 mmol), in ethanol (30 mL) were added ammonium formiate (3.52 g, leg.) and Pd/C (catalytic quantity). The reaction was stirred at 40° C. for one night. After filtration on celite, the solvent was evaporated in vacuo. The residue was dissolved in DCM, washed with water, dried over sodium sulfate and concentrated to give the title compound as a white solid (0.56 g, 48.3%). LC/MS: m/z 209 (M+H)+, Rt: 1.50 min.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
48.3%

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